molecular formula C15H13FN2O3S B2948748 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 921916-40-7

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Katalognummer: B2948748
CAS-Nummer: 921916-40-7
Molekulargewicht: 320.34
InChI-Schlüssel: SSACDIGHHZHFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule incorporates a tetrahydroquinolinone scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. The compound features a benzenesulfonamide group with a fluorine substituent, enhancing its potential for target binding and metabolic stability. Nitrogen-containing heterocycles like this quinolinone derivative represent a fundamental structural class in FDA-approved pharmaceuticals and bioactive compounds, with more than 75% of small-molecule drugs containing nitrogen heterocyclic moieties . Researchers are exploring this compound and its structural analogs for potential application in investigating enzyme inhibition pathways, particularly targeting nuclear receptors and other disease-relevant proteins . The strategic incorporation of fluorine atoms in drug design offers potential advantages in modulating biological activity, binding affinity, and physicochemical properties. The compound's molecular architecture suggests potential utility as a key intermediate or target-specific probe in developing therapeutic candidates for various conditions, including autoimmune diseases, metabolic disorders, and oncology research . This reagent provides researchers with a versatile chemical tool for exploring structure-activity relationships, optimizing lead compounds, and understanding molecular recognition events in biological systems.

Eigenschaften

IUPAC Name

3-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-11-2-1-3-13(9-11)22(20,21)18-12-5-6-14-10(8-12)4-7-15(19)17-14/h1-3,5-6,8-9,18H,4,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSACDIGHHZHFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. It can be employed to investigate enzyme activities and binding interactions.

Medicine: In the medical field, this compound has shown promise as a lead compound for drug development. Its potential therapeutic effects are being explored in various disease models, including cancer and inflammatory conditions.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.

Wirkmechanismus

The mechanism by which 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzene Ring

The 3-fluoro substituent in the target compound distinguishes it from analogues with alternative electron-withdrawing or donating groups:

  • 2-Methoxy-N-(3-methyl-2-oxo-tetrahydroquinazolin-6-yl)benzenesulfonamide (): The methoxy group reduces acidity (pKa ~9.5 vs. ~8.2 for 3-fluoro), weakening hydrogen-bonding capacity and altering binding affinity in enzymatic assays .

Modifications to the Tetrahydroquinoline Core

Variations in the tetrahydroquinoline scaffold significantly impact conformational stability and bioactivity:

  • N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide (): The ethyl group at position 1 introduces steric bulk, reducing solubility (predicted aqueous solubility: 0.02 mg/mL vs. 0.05 mg/mL for the target compound) .
  • N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide (): The butyl and ethoxy groups increase molecular weight (420.5 g/mol vs.

Sulfonamide Linker vs. Alternative Functional Groups

The sulfonamide group is critical for target engagement, but substitutions alter pharmacodynamics:

  • N-(1-(2-(Dimethylamino)ethyl)-2-oxo-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Replacement of sulfonamide with a thiophene carboximidamide abolishes hydrogen-bond donor capacity, reducing inhibitory activity against serine proteases (IC50 >10 μM vs. 0.8 μM for sulfonamide analogues) .
  • 2-Chloro-6-fluoro-N-[1-(4-methoxybenzenesulfonyl)-tetrahydroquinolin-6-yl]benzamide (): The benzamide linkage decreases metabolic stability (t1/2 in human liver microsomes: 12 min vs. 45 min for sulfonamides) due to esterase susceptibility .

Data Tables

Table 1: Key Physicochemical and Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ClogP (Predicted)
Target Compound C16H14FN2O3S 333.4 3-Fluoro, 2-oxo-tetrahydroquinoline 3.5
3-Chloro-4-fluoro-N-[1-(propylsulfonyl)-tetrahydroquinolin-6-yl]benzenesulfonamide C16H15ClF N2O4S2 432.9 3-Cl, 4-F, propylsulfonyl 4.2
N-(1-Ethyl-2-oxo-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide C17H17FN2O3S 348.4 1-Ethyl 3.8
2-Methoxy-N-(3-methyl-2-oxo-tetrahydroquinazolin-6-yl)benzenesulfonamide C16H17N3O4S 347.4 2-OCH3, 3-methyl 2.9

Research Findings and Implications

  • Electron-Withdrawing Groups : The 3-fluoro substituent optimizes a balance between acidity (pKa ~8.2) and lipophilicity, enhancing target binding without excessive metabolic clearance .
  • Tetrahydroquinoline Substitutions: Bulky alkyl groups (e.g., butyl in ) reduce solubility but improve plasma protein binding (PPB >95%), extending half-life in vivo .
  • Sulfonamide Superiority : Sulfonamides consistently outperform benzamide or carboximidamide derivatives in enzymatic assays, likely due to stronger hydrogen-bond interactions with catalytic residues .

Biologische Aktivität

3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21FN2O3S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 946372-98-1

Biological Activity Overview

Research indicates that 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits various biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

  • Cell Lines Tested : Prostate (DU-145), Cervix (HeLa), Lung Adenocarcinoma (A549), Liver (HepG2), Breast (MCF-7).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase. This is achieved through its interaction with tubulin, leading to inhibition of polymerization.
Cell LineIC50 (µM)Mechanism of Action
DU-1450.054Apoptosis induction via caspase activation
HeLa0.048Cell cycle arrest at G2/M phase
A5491.67Inhibition of tubulin assembly
HepG210.5Induction of apoptosis
MCF-78.7Tubulin binding at colchicine site

The biological activity of 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its structural interactions with cellular components:

  • Tubulin Binding : The compound binds to the colchicine site on beta-tubulin, disrupting microtubule dynamics essential for mitosis.
  • Caspase Activation : It activates caspases that are critical for the execution phase of apoptosis.
  • Cell Cycle Arrest : The compound causes a halt in the cell cycle progression, specifically at the G2/M checkpoint.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. However, specific data on its efficacy against various pathogens is limited and requires further investigation.

Case Studies and Research Findings

Recent literature highlights several studies focusing on the biological activity of related compounds within the same structural family:

  • Study on Structural Activity Relationships (SAR) :
    • A review discussed various molecular hybrids and their SARs, emphasizing that modifications to the quinoline structure can significantly enhance biological activity against different cancer cell lines .
  • Comparative Studies :
    • Compounds similar to 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide were synthesized and tested for their antiproliferative effects against gastric cancer cell lines. One derivative showed an IC50 value of 0.4 μM against MGC-803 cells .
  • In Silico Studies :
    • Molecular docking studies have suggested potential binding affinities of this compound with various targets involved in cancer progression, supporting its role as a promising candidate for drug development .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a fluorinated benzenesulfonyl chloride with a substituted tetrahydroquinolinone amine. For example, nitro intermediates (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) are reduced using hydrogenation with Pd/C catalysts under inert atmospheres to yield primary amines. Subsequent sulfonamide formation employs coupling agents or direct reaction with sulfonyl chlorides in polar solvents like ethanol or DMF. Purification often uses flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on 1^1H and 13^13C NMR spectroscopy to verify sulfonamide NH protons (δ ~10.10 ppm) and fluorine coupling patterns. Mass spectrometry (ESI or HRMS) confirms molecular ion peaks (e.g., [M+H]+^+). Elemental analysis or HPLC purity assessments (>95%) are critical for validating synthetic success. For analogs, IR spectroscopy can identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350–1150 cm1^{-1}) groups .

Q. What biological assays are used to evaluate its activity?

  • Methodological Answer : In vitro assays include enzyme inhibition studies (e.g., fluorescence-based or radiometric assays) to assess binding to targets like bromodomains or kinases. Cell viability assays (MTT or ATP-luminescence) evaluate cytotoxicity. For inhibitors, IC50_{50} values are determined via dose-response curves. Structural analogs have shown activity as bromodomain inhibitors, suggesting similar methodologies apply .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd/C vs. Raney Ni for nitro reductions) and solvent selection. For example, ethanol or THF may improve solubility during hydrogenation. Temperature control (20–50°C) and reaction time (24–72 hrs) adjustments minimize side products. Coupling reactions benefit from stoichiometric tuning (1.2–1.5 eq sulfonyl chloride) and bases like triethylamine to neutralize HCl byproducts .

Q. How can X-ray crystallography resolve structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Crystals are grown via vapor diffusion in solvents like DMSO/water. Key parameters include R-factor (<0.05), bond length/angle accuracy, and electron density maps to confirm fluorine placement and sulfonamide geometry. This method is critical for distinguishing regioisomers or verifying hydrogen-bonding networks in the tetrahydroquinolinone core .

Q. How to address contradictions in biological activity data across analogs?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations) or compound solubility. Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). SAR studies should systematically vary substituents (e.g., fluorine position, tetrahydroquinolinone methylation) to isolate pharmacophoric features. Molecular docking against crystal structures (e.g., TRIM24-BRPF1 bromodomains) can rationalize potency differences .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Deuteration at metabolically labile sites (e.g., methyl groups) or PEGylation enhances half-life. Pharmacokinetic profiling (plasma t1/2_{1/2}, clearance) in rodent models guides iterative design. Prodrug approaches (e.g., ester masking of sulfonamide NH) may improve oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.